BenchChemオンラインストアへようこそ!

4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

1,3,4-Thiadiazole P2X3 Antagonist Structure-Activity Relationship

The compound 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-27-2) is a synthetic 1,3,4-thiadiazole derivative. It has been associated in the patent literature with the broader class of thiadiazole-substituted arylamides, which are disclosed as antagonists of the purinergic P2X3 and P2X2/3 receptors, targets relevant for pain, genitourinary, and inflammatory disease research.

Molecular Formula C20H20N4O3S2
Molecular Weight 428.53
CAS No. 392292-27-2
Cat. No. B2896698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392292-27-2
Molecular FormulaC20H20N4O3S2
Molecular Weight428.53
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C20H20N4O3S2/c1-3-27-16-9-7-14(8-10-16)18(26)22-19-23-24-20(29-19)28-12-17(25)21-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26)
InChIKeyGAOZWHXJMFDPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-27-2) for P2X Receptor Research Programs


The compound 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-27-2) is a synthetic 1,3,4-thiadiazole derivative . It has been associated in the patent literature with the broader class of thiadiazole-substituted arylamides, which are disclosed as antagonists of the purinergic P2X3 and P2X2/3 receptors, targets relevant for pain, genitourinary, and inflammatory disease research [1]. Its core structure integrates a 4-ethoxy benzamide, a 1,3,4-thiadiazole linker, and a thioacetamide bridge bearing an m-toluidine group.

Why a Standard 1,3,4-Thiadiazole Intermediate Cannot Replace CAS 392292-27-2 in P2X Antagonist Research


Substitution within the thiadiazole-substituted arylamide class, particularly for P2X receptor pharmacology, is unreliable without direct comparative data. The specific combination of the 4-ethoxybenzamide N-substituent and the m-tolylamino-thioacetamide side chain on the 1,3,4-thiadiazole core defines this molecule's scientific utility [1]. General 1,3,4-thiadiazole intermediates or even close des-ethoxy analogs, such as N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, are known to the literature, yet no published, directly comparable pharmacological data exist to justify their interchangeability for this specific target profile . Even minor structural modifications in a related series have been shown to profoundly alter receptor subtype selectivity, meaning that generic substitution cannot meet the required experimental criteria without introducing undefined and potentially confounding variables.

Quantified Procurement Rationale and Data Availability for 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


Key Structural Differentiation from the Des-Ethoxy Analog for P2X3/2 Antagonist Programs

This compound is structurally differentiated from the closest purchasable analog, N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exclusively by the presence of the 4-ethoxy substituent on the benzamide ring . This modification places CAS 392292-27-2 within the specific structural scope of patent disclosures for P2X3 and P2X2/3 antagonists, while the des-ethoxy variant is not explicitly exemplified in the same patent landscape [1]. However, no direct, comparative IC50 values or binding data for these two compounds in a P2X assay are currently available in the permitted, non-excluded public literature.

1,3,4-Thiadiazole P2X3 Antagonist Structure-Activity Relationship

Limitation of Evidence: No Direct Quantitative Comparator Data Found

A rigorous search of allowed primary research papers, patents, and authorized databases failed to produce any direct, quantitative comparative data (e.g., IC50, Ki, or in vivo efficacy) for CAS 392292-27-2 against a specific, named comparator in a defined biological assay. The available information is restricted to structural classification and patent landscape association. At this time, the compound's differentiation is based solely on its unique chemical structure and its alignment with a specific patent-defined pharmacological space, not on head-to-head performance data.

Data Gap Evidence Limitation 1,3,4-Thiadiazole

Evidence-Based Application Scenarios for 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (392292-27-2)


SAR Probe for P2X3/2 Patent Chemical Space Expansion

Given its structural alignment with the US20120122886 A1 patent family for P2X3 and P2X2/3 antagonists, this compound can serve as a starting point or probe for structure-activity relationship (SAR) studies aiming to explore the pharmacological effects of the 4-ethoxy substituent on the benzamide ring within this specific scaffold [1]. Its procurement is specifically justified when the research goal is to map the structure-activity landscape covered by the patent, rather than to replicate a known, potent lead molecule.

Synthetic Intermediate for Generating Focused Compound Libraries

The compound's core structure, which includes the key thioacetamide bridge, makes it a valuable advanced intermediate for synthesizing focused libraries of thiadiazole-substituted arylamides. In the absence of direct biological data, its primary utility is as a scaffold for late-stage diversification, allowing researchers to explore the chemical space around the m-tolylamino and 4-ethoxybenzamide groups as described in the patent literature [1]. This is a standard medicinal chemistry application for a compound with a well-defined but uncharacterized structure.

Negative Control Development for a Des-Ethoxy Analog Assay

If a research group has independently generated biological data on the close analog N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, then CAS 392292-27-2 can serve as a matched-pair compound to test the functional consequence of adding a single 4-ethoxy group. This is a high-value, specific scenario for biological validation where the procurement of both compounds is essential for a controlled, internally-validated experiment. The lack of public data is mitigated by the group's own proprietary data.

Quote Request

Request a Quote for 4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.